molecular formula C7H13N2O5P B1587553 Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate CAS No. 95378-36-2

Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate

Cat. No. B1587553
CAS RN: 95378-36-2
M. Wt: 236.16 g/mol
InChI Key: PNQYQNIOVAYJJG-UHFFFAOYSA-N
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Description

Diethyl (2,5-dioxo-4-imidazolidinyl)phosphonate is an organic compound with the molecular formula C7H13N2O5P . It has a molecular weight of 236.16 .


Synthesis Analysis

The synthesis of this compound can be achieved through phosphonate synthesis by substitution or phosphonylation . A two-step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide can yield vinyl phosphonates .


Molecular Structure Analysis

The molecule consists of 13 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Phosphorous atom, making a total of 28 atoms .

Scientific Research Applications

  • Stereochemical Analysis and Fragmentation Studies Diethyl 5-substituted (2-thioxo-imidazolidin-4-yl)phosphonates, considered as protected diethyl 1,2-diaminoalkylphosphonates, have been analyzed for their stereochemical effects. These compounds exhibit significant differences in the fragmentation of cis- and trans-diastereoisomers. This research aids in understanding the stereo-specific elimination processes and fragmentation in mass spectrometry, useful for differentiating diastereoisomers (Drabik et al., 2010).

  • Synthesis and Biological Properties Diethyl(N-arylaminocarbonyl)methyl phosphonates have been synthesized and assessed for their biological properties. These compounds demonstrate stability under various conditions, low toxicity in cell cultures, and the ability to penetrate cells. This research contributes to the development of new compounds with potential applications in the field of medicine and biochemistry (Ivanov et al., 2013).

  • Advanced Synthesis Techniques Research on diethyl [(triphenylphosphoranylidene)amino]methyl]phosphonate, a compound related to diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate, has provided insights into versatile synthetic methods. These methods are instrumental in introducing specific structural units, illustrating advancements in the field of organic synthesis (Katritzky et al., 1994).

  • Photophysical and Redox Behavior Studies on Ru(II) bipyridyl complexes with phosphonate and phosphonic acid substituents have revealed insights into their redox behavior and photophysical properties. These findings are important for understanding the luminescence and quenching mechanisms of these complexes, which have implications in the field of inorganic chemistry and material sciences (Montalti et al., 2000).

  • Herbicidal Activity Research Phosphonate derivatives have been investigated for their herbicidal activity. Specific diethyl phosphonate compounds show potent herbicidal effects against different plant species, suggesting their potential use in agricultural applications (Xiao et al., 2008).

properties

IUPAC Name

5-diethoxyphosphorylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h6H,3-4H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYQNIOVAYJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C(=O)NC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393222
Record name diethyl 5-hydantoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate

CAS RN

95378-36-2
Record name diethyl 5-hydantoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
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Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
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Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
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Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
Reactant of Route 5
Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
Reactant of Route 6
Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate

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